Journal Name:Reactive & Functional Polymers
Journal ISSN:1381-5148
IF:4.966
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/502694/description#description
Year of Origin:1995
Publisher:Elsevier
Number of Articles Per Year:222
Publishing Cycle:Monthly
OA or Not:Not
A thermodynamic analysis of the reaction systems involved in the generation of propene from ethanol
Reactive & Functional Polymers ( IF 4.966 ) Pub Date: 2023-07-22 , DOI: 10.1007/s00706-023-03105-z
The Gibbs free energy minimization method was employed to investigate the synthesis of propene from ethanol. Feed composition (H2O and N2 presence and concentration) and reaction conditions (temperature and pressure) were used as variables to analyze the equilibrium of the intermediate and global reactions. High temperatures, low pressures, and medium to high concentrations of water are positive for the production of propene: this ethanol transformation is thermodynamically favorable as well as all of its intermediate reactions, with exception of the Meerwein–Ponndorf–Verley reduction. Indeed, this and ethanol dehydration seem to be deviations from the main path of reaction, leading to lower selectivities to propene while producing acetone and ethene, respectively. Therefore, local minimum Gibbs free energy might trap the reaction from producing more propene, depending on the catalyst employed and how it affects the kinetics of the system.Graphical abstract
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Vapor phase-grown TiO2 and ZnO nanoparticles inside electrospun polymer fibers and their calcination-induced organization
Reactive & Functional Polymers ( IF 4.966 ) Pub Date: 2023-07-12 , DOI: 10.1007/s00706-023-03093-0
The spatial organization of metal oxide nanoparticles represents an important factor in the chemical utilization of resulting structures. For the production of networks that are composed of metal oxide nanoparticle chains, we dispersed vapor phase-grown TiO2 and ZnO nanoparticles homogeneously in an aqueous polyvinyl alcohol solution. After electrospinning, we analyzed the sizes and diameters of the compositionally homogeneous electrospun fibers and discussed the size distribution and morphology of the nanoparticles inside. Calcination-induced polymer removal gives rise to self-supported nanoparticle-based nanofibers. Particle coarsening by a factor of ~ 2 for TiO2 and ~ 3 for ZnO nanoparticles is observed.Graphical abstract
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A highly sensitive chloramphenicol detection sensor based on a carbon-graphite nanocomposite modified with silver nanoparticles application: human serum and urine
Reactive & Functional Polymers ( IF 4.966 ) Pub Date: 2023-07-03 , DOI: 10.1007/s00706-023-03090-3
A highly sensitive Ag NPs@CPE sensor based on a carbon–graphite nanocomposite modified with silver nanoparticles was developed for the electrochemical determination of a drug, the antibiotic chloramphenicol. Electrochemical tests showed that the Ag NPs@CPE electrode had a higher electrochemical activity and a larger effective surface area than the bare electrode. X-ray diffraction and scanning electron microscopy demonstrated the presence of carbon-supported silver particles with a narrow size distribution, providing evidence for the effect of particle size on the electrocatalytic detection efficiency of chloramphenicol. Under optimal conditions, the modified Ag NPs@CPE electrode exhibited an excellent response at the linear detection range was 1.0 × 10–3–1.0 × 10–7 mol/dm3 and a detection limit of 6.19 × 10–8 mol/dm3. The RSD values are 2.66% for repeatability and 3.02% for reproducibility. The proposed sensor provides remarkable selectivity and satisfactory recovery for real chloramphenicol-contaminated human urine and serum samples.Graphical abstract
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6H-Pyrimido[2,1-a]isoindoles: acid–base and complexation properties and electrooxidation model of metabolic degradation
Reactive & Functional Polymers ( IF 4.966 ) Pub Date: 2023-05-13 , DOI: 10.1007/s00706-023-03075-2
Physicochemical properties of pharmacological interest were determined for ten 6H-pyrimido[2,1-a]isoindoles. The compounds studied were found to be weak bases with a pKa ranging from 2.38 to 3.46. Furthermore, the association constants of the studied compounds with cyclodextrins were examined. The formation of complexes was observed with 1:1 stoichiometry, γ-cyclodextrin was found to be the best complexing. Finally, the electrochemical oxidation of 6H-pyrimido[2,1-a]-isoindoles in 0.1 mol dm−3 sodium perchlorate in acetonitrile was studied as a model of their possible metabolic degradation. It was found to be a one-electron process, and the values of the half-wave potentials are in the range of 1.34–1.62 V (vs. Ag/AgNO3/NaClO4). The electrooxidation products of three selected compounds were prepared by preparative electrolysis and subsequently identified by mass spectrometry. From the data obtained, it is evident that the electrochemical oxidation of the 6H-pyrimido[2,1-a]isoindoles begins with the formation of N-oxides, followed by dimerization of the molecule or, contrary to this, by oxidative cleavage of the pyrimidine ring. From a metabolic point of view, N-oxidation is the corresponding process to this pathway.Graphical abstract
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The electrostatic immobilization of the horseradish peroxidase on poly-L-histidine modified multiwall carbon nanotube—ionic liquid composite glassy carbon electrode for the amperometric determination of hydrogen peroxide
Reactive & Functional Polymers ( IF 4.966 ) Pub Date: 2023-05-03 , DOI: 10.1007/s00706-023-03071-6
In this study, an amperometric biosensor for hydrogen peroxide quantification was prepared by electrostatic immobilization of horseradish peroxidase on a multi-walled carbon nanotube, ionic liquid, and poly-L-histidine modified glassy carbon electrode. The immobilization of the horseradish peroxidase on the electrode surface was achieved by positive charges of poly-L-histidine. The surface morphology was analyzed by scanning electron microscopy, cyclic voltammetry, and impedance spectroscopy. The electrode composition, buffer pH, and operating potential were all optimized in order to achieve the best analytical performance. The modified electrode, which has been fabricated at its optimum composition, reveals two different linear working ranges, namely 2.0 × 10–8 M to 9.1 × 10–7 M and 1.8 × 10–6 M to 1.8 × 10–4 M, which are at the determined optimum operating conditions. The detection limit of the proposed method is of 2.9 × 10–9 M. The analytical applicability of the amperometric determination of hydrogen peroxide concerning the developed biosensor has been evaluated by quantifying hydrogen peroxide in a commercial oxygenated water sample.Graphical abstract
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Solubility equilibria in the ternary systems Rb2SO4 – CaSO4 – H2O and Cs2SO4 – CaSO4 – H2O at ambient temperature, and the crystal structure of rubidium syngenite
Reactive & Functional Polymers ( IF 4.966 ) Pub Date: 2023-06-08 , DOI: 10.1007/s00706-023-03073-4
For the ternary systems, Rb2SO4 – CaSO4 – H2O and Cs2SO4 – CaSO4 – H2O, solubility data have been determined at ambient temperatures (22 and 25 °C). In both systems, gypsum is found as the stable CaSO4-phase in the presence of low alkali metal sulfate concentrations. In addition, two double salts exist in the Rb-system: Rb-disalt (Rb2SO4·2CaSO4) and Rb-syngenite (Rb2SO4·CaSO4·H2O) in addition to gypsum and Rb2SO4. For Rb-syngenite, the crystal structure was determined by single crystal structure analysis (space group P21/m(11), a = 6.323 Å, b = 7.223 Å, c = 10.044 Å, β = 102.96°, Z = 2, V = 447.03 Å3), which is isomorphous to potassium syngenite (K2SO4·CaSO4·H2O). In the Cs-system, besides gypsum and Cs2SO4, only the double salt Cs2SO4·2CaSO4 exists.Graphical abstract
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Determination of trimetazidine in urine by capillary electrophoresis with amperometric detection
Reactive & Functional Polymers ( IF 4.966 ) Pub Date: 2023-06-08 , DOI: 10.1007/s00706-023-03083-2
In this contribution, nonaqueous capillary electrophoresis with end-column amperometric detection using a platinum ultramicroelectrode is presented along with several extraction procedures, both liquid–liquid extraction (LLE) and solid-phase extraction (SPE), for extracting trimetazidine from urine. Trimetazidine is an anti-ischemic drug, which changes hearth metabolism pathways and is being abused as a doping. Electrochemical detection in a nonaqueous environment provided a stable response with a relative standard deviation of only 3.6% (n = 10) in repeatability measurement at concentration of 50 µg cm−3. LOD and LOQ of the proposed method were determined as 0.054 µg cm−3 and 0.180 µg cm−3, respectively. From the point of view of LLE, the most efficient procedure was the double extraction with ethyl acetate as an extraction agent in combination with prior alkalinization of the sample by Na2CO3. Nevertheless, the extraction efficiency was only around 68%. The most efficient SPE procedure was based on the combination of HLB cartridge and elution with background electrolyte containing 20% of methanol. Its recovery reached up to 92% and 101% in case of 50 µg cm−3 and 5.0 µg cm−3 of trimetazidine in urine, respectively.Graphical abstract
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An efficient and green protocol for the synthesis of 1-hydroxy-2-arylimidazole-3-oxide derivatives under solvent-free condition using inexpensive copper borate (CuB4O7) catalyst
Reactive & Functional Polymers ( IF 4.966 ) Pub Date: 2023-04-17 , DOI: 10.1007/s00706-023-03068-1
A highly efficient, simple, and environmental friendly protocol for the synthesis of 1-hydroxy-2-arylimidazole-3-oxide derivatives was devised using inexpensive and unconventional copper borate (CuB4O7) catalyst under solvent-free condition. The documented method features a wide range of chemical substrate scope. All the products formed were characterized by different analytical and spectroscopic techniques.Graphical abstract
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Rapid removal of crystal violet and methylene blue from aqueous solutions using chamotte clay
Reactive & Functional Polymers ( IF 4.966 ) Pub Date: 2023-03-23 , DOI: 10.1007/s00706-023-03044-9
This study focuses on the investigation of adsorption behavior of chamotte clay for the removal of two cationic dyes crystal violet and methylene blue from aqueous solutions. Chamotte clay has been used for the first time for the removal of cationic dyes. Chamotte clay was characterized successfully using scanning electron microscope coupled with energy-dispersive X-ray spectroscopy (SEM–EDX), energy-dispersive X-ray fluorescence (EDXRF), and X-ray diffraction (XRD) techniques. Quantitative sorption of crystal violet and methylene blue were both rapid and reached an equilibrium in 15 and 30 min, respectively. Spectrophotometric determination of cationic dyes was carried out within the linear range of 0.5–50 mg dm−3. Both sorption processes fit to Langmuir isotherm which can be concluded that a monolayer sorption of dye molecule was occurred. 1 and 5 g dm−3 minimum adsorbent dose should be used for the quantitative sorption of crystal violet and methylene blue, respectively. Acetic acid can be used for the quantitative recoveries of the dyes. Kinetics and the thermodynamic parameters of the sorptions were also determined. Both sorption procedures can be defined as spontaneous and favorable physical sorption processes. Capacity of chamotte clay for crystal violet and methylene blue was determined as 65.8 mg g−1 and 27.3 mg g−1, respectively. The results showed that chamotte clay would be an ideal adsorbent for the separation and removal of cationic dyes from aqueous solutions and could have a wide practical use in the industrial wastewater treatment.Graphical abstract
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Nano Cr(III) Schiff-base complex supported on magnetic Fe3O4@SiO2: efficient, heterogeneous, and recoverable nanocatalyst for chemoselective synthesis of 1,2-disubstituted benzimidazoles
Reactive & Functional Polymers ( IF 4.966 ) Pub Date: 2023-07-21 , DOI: 10.1007/s00706-023-03100-4
Novel heterogeneous recoverable Fe3O4@SiO2/Schiff-base/Cr(III) magnetic nanocatalyst has exhibited outstanding performance in the synthesis of 2-aryl-1-(arylmethyl)-1H-benzimidazole products through the chemoselective C-N condensation reaction between o-phenylenediamines and benzaldehydes. The nanocatalyst was synthesized and characterized by FT-IR, XRD, VSM, TGA, EDX, TEM, and FE-SEM methods. The loading amount of Cr in the nanocatalyst was measured at 0.31 mmol/g by ICP analysis. Using the nanocatalyst (0.03 g, 0.93 mol% Cr) coupled with EtOH (3.0 cm3) as a green solvent at room temperature contributed to an efficient catalytic system for making 1,2-disubstituted benzimidazoles within short reaction times (15–28 min), and with high yields (88–98%). The nanocatalyst was simply separated by an external magnet and reused successfully for seven consecutive cycles with low leaching amount of Cr nanoparticles (NPs) (1.2%). Simple catalytic system, high efficiency in the synthesis of the title products, magnetic property, recyclability, and stability of the Fe3O4@SiO2/Schiff-base/Cr(III) nanocatalyst have set the stage for successful production of 1,2-disubstituted benzimidazoles.Graphical abstract
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SCI Journal Division of the Chinese Academy of Sciences
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工程技术2区 CHEMISTRY, APPLIED 应用化学3区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
10.40 79 Science Citation Index Science Citation Index Expanded Not
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